molecular formula C31H35NO6 B303650 Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Numéro de catalogue B303650
Poids moléculaire: 517.6 g/mol
Clé InChI: GJQREVVHBVTETC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate, also known as EMD 57033, is a compound that has been extensively studied for its potential therapeutic applications.

Mécanisme D'action

The mechanism of action of Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 57033 is not fully understood. However, it has been suggested that it exerts its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. It has also been found to inhibit the activity of enzymes such as topoisomerase II and histone deacetylase.
Biochemical and Physiological Effects
Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 57033 has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease, Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 57033 has been shown to reduce the levels of amyloid-beta peptide and tau protein. In Parkinson's disease, Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 57033 has been found to protect dopaminergic neurons from oxidative stress-induced damage.

Avantages Et Limitations Des Expériences En Laboratoire

Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 57033 has several advantages for lab experiments. It is readily available and relatively easy to synthesize. It has also been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, there are also some limitations to using Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 57033 in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Orientations Futures

There are several future directions for research on Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 57033. One potential area of investigation is its potential therapeutic applications in other diseases such as diabetes and cardiovascular disease. Another area of research could be to further elucidate its mechanism of action and identify potential molecular targets. Additionally, research could be conducted to improve its solubility and bioavailability, which could enhance its potential as a therapeutic agent.
Conclusion
In conclusion, Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 57033 is a compound that has been extensively studied for its potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 57033 as a therapeutic agent.

Méthodes De Synthèse

Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 57033 can be synthesized by reacting 4-ethylphenylacetic acid with 3-methoxybenzaldehyde in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with diethyl oxalate and sodium ethoxide to yield Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 57033.

Applications De Recherche Scientifique

Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 57033 has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease, Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 57033 has been shown to reduce the accumulation of amyloid-beta peptide, which is a hallmark of the disease. In Parkinson's disease, Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 57033 has been found to protect dopaminergic neurons from oxidative stress-induced damage.

Propriétés

Nom du produit

Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Formule moléculaire

C31H35NO6

Poids moléculaire

517.6 g/mol

Nom IUPAC

diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C31H35NO6/c1-6-19-12-14-20(15-13-19)26-25(30(34)37-7-2)18(4)32-24-17-23(21-10-9-11-22(16-21)36-5)27(29(33)28(24)26)31(35)38-8-3/h9-16,23,26-27,32H,6-8,17H2,1-5H3

Clé InChI

GJQREVVHBVTETC-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2C3=C(CC(C(C3=O)C(=O)OCC)C4=CC(=CC=C4)OC)NC(=C2C(=O)OCC)C

SMILES canonique

CCC1=CC=C(C=C1)C2C3=C(CC(C(C3=O)C(=O)OCC)C4=CC(=CC=C4)OC)NC(=C2C(=O)OCC)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.